2,3,6,7-Tetrachloroquinoxaline
Overview
Description
2,3,6,7-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, a heterocyclic aromatic organic compound. Its molecular formula is C₈H₂Cl₄N₂, and it has a molecular weight of 267.93 g/mol . This compound is known for its yellow solid form and is used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
2,3,6,7-Tetrachloroquinoxaline has several applications in scientific research:
Safety and Hazards
Mechanism of Action
These properties would be influenced by factors such as the compound’s chemical structure, its lipophilicity, and its molecular size .
The action environment of 2,3,6,7-Tetrachloroquinoxaline would likely depend on the pH, temperature, and presence of other molecules in its surroundings. For instance, the compound’s stability and efficacy could be affected by these factors .
Biochemical Analysis
Biochemical Properties
2,3,6,7-Tetrachloroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In hepatocytes, for instance, the compound has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. Specifically, this compound can modulate the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to respond to toxic substances. Moreover, the compound’s influence on cell signaling pathways can result in altered cellular functions, such as changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition affects the enzyme’s ability to metabolize substrates, resulting in altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its impact on cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert mild inhibitory effects on enzyme activity and cellular processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt metabolic pathways and induce oxidative stress in cells. Threshold effects have also been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in detoxification processes, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues can influence its activity and function. For instance, the compound’s accumulation in the liver can enhance its inhibitory effects on hepatic enzymes, while its distribution to other tissues may result in different biochemical and cellular outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6,7-Tetrachloroquinoxaline can be synthesized through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction typically involves the use of organic solvents and may require high temperatures and strong catalysts to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can produce an amino-substituted quinoxaline derivative .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A less chlorinated derivative with similar chemical properties but potentially different reactivity and applications.
2,3,6,7-Tetrachloropyrazine: Another chlorinated heterocycle with different structural features and reactivity.
Uniqueness
2,3,6,7-Tetrachloroquinoxaline is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to less chlorinated derivatives. This makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2,3,6,7-tetrachloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLQHHUPKCOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399279 | |
Record name | 2,3,6,7-Tetrachloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-14-6 | |
Record name | 2,3,6,7-Tetrachloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25983-14-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the sublimation of compounds like 2,3,6,7-tetrachloroquinoxaline?
A: Understanding the sublimation process of a compound, including this compound, provides crucial information about its physical properties. The research paper [] used the Knudsen mass-loss effusion technique to determine the vapor pressure of this compound at various temperatures. This data allows for the calculation of the standard molar enthalpy of sublimation, a key thermodynamic parameter.
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